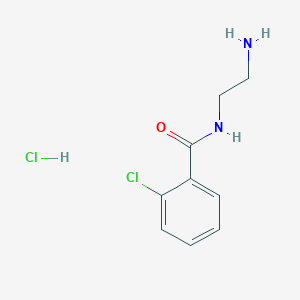
N-(2-aminoethyl)-2-chlorobenzamide hydrochloride
Cat. No. B2432534
Key on ui cas rn:
94319-83-2
M. Wt: 235.11
InChI Key: RBXHARJYLYRYSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05238962
Procedure details


22.1 ml (0.16 mol) of triethylamine are added dropwise at 10° to a suspension of 23.5 g (0.15 mol) of 2-chlorobenzoic acid in 200 ml of chloroform. 14.8 ml (0.155 mol) of ethyl chloroformate are then added dropwise at the same temperature. After completion of the addition (1 hour), the mixture is poured on to ice/water. The chloroform phase is separated, dried over magnesium sulfate and gently concentrated to about 60 ml. The thus-obtained solution is added dropwise at 10° to a solution of 40.1 ml (0.6 mol) of ethylenediamine in 400 ml of chloroform. After completion of the addition, the difficulty soluble neutral constituents are filtered off, the filtrate is concentrated and excess ethylenediamine is removed in a high vacuum. The residue obtained (31.5 g) is converted into the hydrochloride which is purified by recrystallization from ethanol/ether. There are obtained 19.2 g of N-(2-aminoethyl)-2-chlorobenzamide hydrochloride (see Example 6 of German Offenlegungsschrift 2.362.568), m.p. 155°-158°. An analytically pure sample melts at 159°-161°.




[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=1[C:11]([OH:13])=O.ClC(OCC)=O.[CH2:24]([NH2:27])[CH2:25][NH2:26].Cl>C(Cl)(Cl)Cl>[ClH:8].[NH2:26][CH2:25][CH2:24][NH:27][C:11](=[O:13])[C:10]1[CH:14]=[CH:15][CH:16]=[CH:17][C:9]=1[Cl:8] |f:6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
23.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
14.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OCC
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
40.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CN)N
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition (1 hour)
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The chloroform phase is separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
gently concentrated to about 60 ml
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After completion of the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the difficulty soluble neutral constituents are filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
excess ethylenediamine is removed in a high vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained (31.5 g)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by recrystallization from ethanol/ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NCCNC(C1=C(C=CC=C1)Cl)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 19.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
